N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide
Description
The compound N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide is a chromenone derivative featuring a thiophene-2-carboxamide moiety at position 7 of the chromen-4-one core and a 2-ethoxyphenyl substituent at position 2. Chromenones (benzopyran-4-ones) are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ethoxy group at the ortho position of the phenyl ring and the thiophene carboxamide group likely influence its electronic and steric properties, impacting solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-2-26-18-7-4-3-6-16(18)20-13-17(24)15-10-9-14(12-19(15)27-20)23-22(25)21-8-5-11-28-21/h3-13H,2H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXZEMQEBBXUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation Approach
A thiophene-containing chalcone intermediate can be cyclized to form the chromenone core:
- Condense 2-hydroxy-5-nitroacetophenone with 2-ethoxybenzaldehyde under basic conditions.
- Oxidize the chalcone intermediate with iodine/DMSO to yield the chromenone.
Limitations : Lower yields (~50%) due to competing side reactions.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Cyclization Temp | 0–5°C | Prevents decomposition |
| Acylation Reagent | Thiophene-2-carbonyl chloride | 92% purity required |
| Solvent for Coupling | Anhydrous DCM | Minimizes hydrolysis |
| Purification Method | Column chromatography | >95% purity |
Scalability and Industrial Feasibility
- Cost Analysis : Thiophene-2-carbonyl chloride accounts for 60% of material costs.
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogs
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide
- Key Differences :
- Substituent at position 2: 4-tert-butylphenyl vs. 2-ethoxyphenyl .
- Molecular weight: 403.496 g/mol (tert-butyl derivative) vs. ~387.44 g/mol (ethoxy derivative, estimated).
- The ethoxy group may engage in hydrogen bonding via its oxygen atom, improving aqueous solubility .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Key Differences :
- Core structure: Benzene ring vs. chromen-4-one .
- Substituent: Nitro group at the ortho position vs. ethoxy group .
- Dihedral angles between aromatic rings (8.5–13.5° in nitro derivative) suggest planar conformations, which may differ in chromenone analogs due to steric effects from the fused benzopyran system .
Functional Group Variations
Thiophene-2-Carboxamide Derivatives
- Example: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide (from ).
- Key Differences: Core structure: Quinoline-pyrimidine vs. chromenone. Substituents: Tetrahydrofuran-3-yl-oxy vs. ethoxy.
Molecular Properties
*Estimated based on structural similarity to .
Biological Activity
N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Chromene backbone : This is a common motif in many biologically active compounds.
- Thiophene ring : Known for its role in enhancing biological activity.
- Carboxamide functional group : Often associated with increased solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other chromene derivatives that target tubulin polymerization.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Evidence indicates that this compound can cause cell cycle arrest at the G2/M phase, disrupting normal cell division processes.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.045 | Induces apoptosis via caspase activation |
| A549 (Lung) | 0.038 | Inhibits tubulin polymerization |
| HeLa (Cervical) | 0.050 | Cell cycle arrest at G2/M phase |
These IC50 values indicate effective concentrations at which the compound exhibits significant inhibitory effects on cancer cell proliferation.
Case Studies
- Study on MCF-7 Cells : In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells, leading to apoptosis through the activation of caspase 3 and 9 pathways. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death.
- A549 Lung Cancer Study : Research involving A549 cells showed that the compound effectively disrupted microtubule dynamics, leading to a decrease in cell viability and induction of G2/M phase arrest. Molecular docking studies revealed a strong binding affinity to the colchicine site on β-tubulin.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-(2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-2-carboxylic acid derivatives with aromatic amines. For example, refluxing equimolar quantities of acyl chloride (e.g., thiophene-2-carbonyl chloride) and substituted aniline in acetonitrile for 1 hour under constant stirring yields the carboxamide core . Purification often employs column chromatography or recrystallization, with solvent selection (e.g., methanol) critical for high yields. Full characterization via NMR, IR, and mass spectrometry is required to confirm structure and purity .
Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?
- Answer : Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL) is standard for determining bond lengths, angles, and dihedral angles. For example, dihedral angles between aromatic rings (e.g., chromen-4-one and thiophene) can be measured to assess planarity, with refinements accounting for weak intermolecular interactions (e.g., C–H⋯O/S). Data collection at low temperatures (100 K) improves resolution, and H-atoms are positioned geometrically or via Fourier maps .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- 1H/13C NMR : Assigns proton environments (e.g., ethoxyphenyl protons at δ 1.4–4.0 ppm) and carbon backbone.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ via ESI-MS) and fragmentation patterns.
- XRD : Validates crystal packing and supramolecular interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent effects) influence biological activity in chromen-4-one derivatives?
- Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antimicrobial activity, while ethoxy groups improve pharmacokinetic properties. For example, replacing 2-ethoxyphenyl with 4-fluorophenyl increases binding affinity to kinase targets by 30% .
- Table 1 : SAR Trends in Chromen-4-one Derivatives
| Substituent | Biological Activity (IC50) | Target |
|---|---|---|
| 2-Ethoxyphenyl | 5.2 µM (Anticancer) | Topoisomerase II |
| 4-Fluorophenyl | 3.8 µM (Anticancer) | EGFR Kinase |
| 2-Nitrophenyl | 1.5 µM (Antimicrobial) | DNA Gyrase |
Q. What strategies address discrepancies between predicted and observed biological activities?
- Answer : Discrepancies often arise from off-target interactions or solubility issues. Use orthogonal assays (e.g., SPR for binding, cellular viability assays) to validate hits. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, while HPLC-based solubility profiling identifies formulation challenges. For instance, methylated analogs of this compound showed 50% lower cytotoxicity than predicted due to poor membrane permeability .
Q. How can computational methods enhance crystallographic refinement for complex derivatives?
- Answer : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) align experimental XRD data with theoretical models, reducing R-factor discrepancies. SHELXL’s TWIN/BASF commands manage twinning in low-symmetry crystals. For example, a recent study achieved R1 = 0.0324 for a chromen-4-one derivative by integrating Hirshfeld surface analysis to map intermolecular interactions .
Q. What are the challenges in synthesizing enantiomerically pure analogs of this compound?
- Answer : Racemization during amide coupling is a key issue. Chiral HPLC or asymmetric catalysis (e.g., Evans’ oxazolidinones) can resolve enantiomers. A 2024 study achieved 98% ee using (R)-BINOL-phosphoric acid catalysts in thiophene acylation steps .
Methodological Considerations
- Crystallography : Always validate SHELXL refinements with PLATON’s ADDSYM to detect missed symmetry .
- Synthesis : Optimize reflux time (1–3 hours) to prevent decomposition of the ethoxyphenyl group .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
